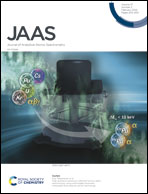Electrochemical generation of palladium volatile species enhanced with Sn(ii): application for detection of Pd(ii) by pyrolytic graphite-coated furnace atomic absorption spectrometry†
Journal of Analytical Atomic Spectrometry Pub Date: 2019-02-20 DOI: 10.1039/C8JA00406D
Abstract
Herein, a novel sample derivatization and introduction system, based on electrochemical generation of palladium volatile species (PdVS), has been developed for determination of Pd concentration via pyrolytic graphite-coated furnace atomic absorption spectrometry. PdVS were produced in the cathode chamber of a home-made electrochemical vapor generation cell in which a tungsten-inert gas (TIG) welding electrode and Sn(II) served as the cathode and the enhancement reagent, respectively. The produced PdVS were transferred into a pyrolytic graphite-coated furnace by a stream of argon carrier gas where they were trapped and atomized. Plackett–Burman experimental design was used to screen the influential experimental parameters. The effect of significant influential parameters on the method sensitivity was evaluated and optimized. Under optimum operating conditions, the calibration curve for Pd was constructed and shown to be linear in the Pd concentration range of 7.5 to 110 ng L−1. Detection (3sb/m) and quantification (10sb/m) limits of the proposed method were evaluated using 10 blank samples and found to be 2.1 ng L−1 and 7.1 ng L−1, respectively. The relative standard deviation (n = 7, at 50 ng L−1 concentration level) was 5%. The accuracy of the proposed method was checked by analysing two different certified reference materials which yielded the recoveries of 105% and 81% for Pd.

Recommended Literature
- [1] Understanding the remarkable luminescence enhancement via SiO2 coating on TiO2:Eu3+ nanofibers
- [2] Transformations of silver(i) chalcogenide clusters induced by halide ions as dopant components rather than surface active species†
- [3] Sonoprinting nanoparticles on cellular spheroids via surface acoustic waves for enhanced nanotherapeutics delivery†
- [4] Hierarchical carbon coated molybdenum dioxide nanotubes as a highly active and durable electrocatalytic support for methanol oxidation†
- [5] Are nanomaterials leading to more efficient agriculture? Outputs from 2009 to 2022 research metadata analysis†
- [6] Front cover
- [7] Europium partitioning, luminescence re-absorption and quantum efficiency in (Sr,Ca) åkermanite–feldspar bi-phasic glass ceramics
- [8] Modulation of the fecal microbiome and metabolome by resistant dextrin ameliorates hepatic steatosis and mitochondrial abnormalities in mice†
- [9] The fuzzy sphere morphology is responsible for the increase in light scattering during the shrinkage of thermoresponsive microgels†
- [10] Inside front cover

Journal Name:Journal of Analytical Atomic Spectrometry
Research Products
-
CAS no.: 12025-32-0









